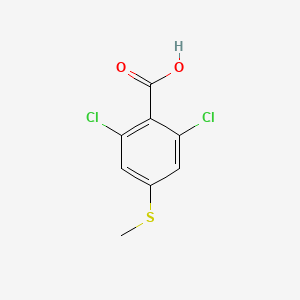
2,6-Dichloro-4-(methylsulfanyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-4-(methylsulfanyl)benzoic acid is an organic compound with the molecular formula C8H6Cl2O2S It is characterized by the presence of two chlorine atoms and a methylsulfanyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(methylsulfanyl)benzoic acid typically involves the chlorination of benzoic acid derivatives. One common method is the chlorination of benzoic acid in the presence of a catalyst such as phosphorus pentachloride or thionyl chloride under reflux in anhydrous conditions . This results in the substitution of chlorine atoms at the 2 and 6 positions of the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-(methylsulfanyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide.
Reduction: The compound can be reduced to remove the chlorine atoms or modify the benzoic acid core.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of sulfone or sulfoxide derivatives.
Reduction: Formation of dechlorinated benzoic acid derivatives.
Substitution: Formation of substituted benzoic acid derivatives with various functional groups.
Scientific Research Applications
2,6-Dichloro-4-(methylsulfanyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-(methylsulfanyl)benzoic acid involves its interaction with specific molecular targets. The chlorine atoms and the methylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzoic acid: Similar structure but lacks the methylsulfanyl group.
2,4-Dichlorobenzoic acid: Chlorine atoms are positioned differently on the benzene ring.
2,6-Dichloro-4-(methylsulfonyl)benzoic acid: Contains a sulfonyl group instead of a methylsulfanyl group.
Uniqueness
2,6-Dichloro-4-(methylsulfanyl)benzoic acid is unique due to the presence of both chlorine atoms and a methylsulfanyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H6Cl2O2S |
|---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
2,6-dichloro-4-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C8H6Cl2O2S/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12) |
InChI Key |
HVLYRZBYFZDCRS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C(=C1)Cl)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















